6-(Furan-3-yl)nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(furan-3-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDISKNONWNBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 6 Furan 3 Yl Nicotinic Acid
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for the synthesis of a wide array of derivatives. Standard transformations such as esterification, amidation, and conversion to acyl hydrazides are readily achievable, providing entry into new classes of compounds with potentially altered physical, chemical, and biological properties.
Derivatization to Esters, Amides, and Acyl Hydrazides
Esters of 6-(furan-3-yl)nicotinic acid can be prepared through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common approach chemicalbook.commasterorganicchemistry.comyoutube.com. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be employed rsc.org. The synthesis of methyl 6-methylnicotinate, an analogous compound, is achieved by refluxing 6-methylnicotinic acid in methanol with sulfuric acid, yielding the ester in good quantities chemicalbook.comenvironmentclearance.nic.in.
Amides are typically synthesized by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride nih.govmdpi.com. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling agents such as EDCI and 1-hydroxybenzotriazole (HOBt) provides a milder and often more efficient route to the amide nih.gov. The synthesis of nicotinamide derivatives has been successfully achieved using these methods in solvents like dichloromethane (CH₂Cl₂) nih.gov.
Acyl hydrazides are valuable synthetic intermediates, often prepared by the reaction of an ester derivative (e.g., methyl 6-(furan-3-yl)nicotinate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695), typically under reflux conditions mdpi.comresearchgate.netgoogle.com. This transformation is generally high-yielding and provides a key precursor for the synthesis of various heterocyclic systems mdpi.com.
Table 1: Illustrative Conditions for Carboxylic Acid Derivatization of Nicotinic Acid Analogues
| Derivative | Reagents and Conditions | Solvent | Typical Yield (%) | Reference(s) |
| Esters | Alcohol, H₂SO₄ (cat.), Reflux | Alcohol | 75-88 | chemicalbook.comrsc.org |
| Alcohol, EDCI, DMAP | CH₂Cl₂, MeOH | 88 | rsc.org | |
| Amides | 1. SOCl₂ or (COCl)₂2. Amine, Base | CH₂Cl₂ or THF | Moderate to High | nih.govmdpi.com |
| Amine, EDCI, HOBt | CH₂Cl₂ | Moderate to High | nih.gov | |
| Acyl Hydrazides | Hydrazine Hydrate | Ethanol | 79-90 | mdpi.com |
Condensation and Cyclization Reactions of the Carboxylic Acid Moiety
The derivatives of the carboxylic acid group, particularly acyl hydrazides, are precursors for a variety of condensation and cyclization reactions. Nicotinic acid hydrazides are known to condense with aldehydes and ketones to form N-acylhydrazones nih.gov. This reaction is typically catalyzed by a small amount of acid (e.g., acetic acid or lemon juice) in an alcoholic solvent mdpi.com.
These N-acylhydrazones are versatile intermediates for synthesizing five-membered heterocycles. For example, treatment with acetic anhydride can lead to the formation of 1,3,4-oxadiazole rings nih.gov. Furthermore, the hydrazide moiety itself can participate in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents to generate pyrazole derivatives beilstein-journals.org. The reaction of a substituted nicotinohydrazide with various aldehydes followed by cyclization is a common strategy for building more complex molecular architectures mdpi.comresearchgate.net.
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Heterocycle
The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature significantly influences its reactivity towards both electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions wikipedia.orgyoutube.com. The nitrogen atom deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring uomustansiriyah.edu.iqbaranlab.org. When substitution does occur, it is directed to the 3-position (meta to the nitrogen) to avoid the formation of highly unstable cationic intermediates with a positive charge on the nitrogen atom baranlab.orgquora.com. The presence of the furan-3-yl group at the 6-position and the carboxylic acid at the 3-position further complicates the regiochemical outcome, though substitution is generally disfavored.
Nucleophilic Aromatic Substitution (NAS) , in contrast, is facilitated on the pyridine ring, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6) uomustansiriyah.edu.iqquimicaorganica.org. For a reaction to occur at the 6-position, a suitable leaving group (such as a halide) would need to be present. The furan-3-yl substituent itself is not a typical leaving group. However, if a derivative such as 6-chloro-nicotinic acid were used as a precursor, the chlorine could be displaced by a variety of nucleophiles. The electron-withdrawing nature of the ring nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism of NAS uomustansiriyah.edu.iqstudylib.net.
Chemical Stability and Degradation Pathways of the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle, which makes it susceptible to degradation under certain conditions, particularly strong acidity researchgate.netnih.gov. The stability of furan derivatives is a significant consideration in synthetic planning.
Under strongly acidic conditions, the furan ring can undergo protonation, leading to ring-opening reactions and polymerization researchgate.netmdpi.com. This sensitivity means that reactions requiring harsh acidic environments, such as vigorous nitration or sulfonation, may lead to the degradation of the furan moiety in this compound. The presence of electron-withdrawing groups on the furan ring can increase its stability towards acidic conditions researchgate.net. While the nicotinic acid substituent is electron-withdrawing, the direct impact on the stability of the 3-substituted furan ring in this specific molecule is not extensively documented. Studies on various furanic compounds have shown that their stability is also dependent on the solvent, with polar aprotic solvents like DMF sometimes offering a stabilizing effect researchgate.netnih.gov.
Degradation can also occur under oxidative conditions. The electron-rich nature of the furan ring makes it susceptible to oxidation, which can lead to ring cleavage or the formation of other oxygenated species.
Regioselective Functionalization of the Furan-3-yl Substituent
The furan ring is significantly more reactive towards electrophilic substitution than the pyridine ring. Electrophilic attack on a 3-substituted furan generally shows a preference for the C2 position, which is adjacent to the oxygen atom and not occupied by the substituent. If the C2 position is blocked, substitution may occur at C5.
Directed Ortho-Metalation (DoM) is a powerful strategy for achieving regioselective functionalization organic-chemistry.orgwikipedia.orgchem-station.com. While the carboxylic acid group of the nicotinic acid moiety can act as a directing metalation group (DMG), its position relative to the furan ring is not suitable for direct intramolecular deprotonation of the furan. However, it is conceivable that the furan oxygen itself could direct lithiation to the C2 position. Treatment with a strong base like n-butyllithium (n-BuLi) could selectively deprotonate the C2 position of the furan ring, generating a lithiated species baranlab.orguwindsor.ca. This intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, CO₂) to install a functional group specifically at the C2 position.
Halogenation of the furan ring, for example with bromine (Br₂) or N-bromosuccinimide (NBS), would be expected to proceed readily due to the activated nature of the furan ring. The substitution would likely occur preferentially at the C2 position of the furan, providing a handle for further transformations such as cross-coupling reactions nih.gov.
Table 2: Predicted Regioselectivity of Reactions on this compound
| Ring System | Reaction Type | Predicted Position of Attack | Rationale |
| Pyridine | Electrophilic Substitution | C5 | Ring is deactivated; substitution is meta to the nitrogen and ortho to the carboxylic acid. C4 is also a possibility. |
| Pyridine | Nucleophilic Substitution | C2, C4, C6 | Ring is activated for nucleophilic attack at these positions (requires a leaving group). |
| Furan | Electrophilic Substitution | C2 | Most activated position on the furan ring. |
| Furan | Directed Metalation (Lithiation) | C2 | The furan oxygen directs the metalation to the adjacent position. |
Derivatization Strategies and Analog Development Based on 6 Furan 3 Yl Nicotinic Acid Scaffold
Synthesis of Carboxylic Acid Derivatives: Amides, Esters, and Hydrazones
The carboxylic acid functional group of 6-(furan-3-yl)nicotinic acid is a primary handle for derivatization, readily undergoing conversion to a variety of functional groups, including amides, esters, and hydrazones. These transformations not only alter the physicochemical properties of the parent molecule but also serve as crucial stepping stones for the construction of more complex heterocyclic systems.
Standard esterification procedures, such as refluxing the acid in an alcohol like ethanol (B145695) with a catalytic amount of sulfuric acid, can produce the corresponding esters in high yields. For instance, ethyl this compound has been synthesized with a reported yield of 85%. This ester can then be converted into 6-(furan-3-yl)nicotinohydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol at elevated temperatures, with yields around 70% being reported .
The resulting hydrazide is a key intermediate for further diversification. It can be condensed with a variety of aldehydes and ketones to furnish a wide array of hydrazones nih.gov. These reactions are typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol.
| Derivative Type | Reagents and Conditions | Product | Reported Yield |
| Ethyl Ester | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 6-(furan-3-yl)nicotinate | 85% |
| Hydrazide | Hydrazine hydrate, ethanol, 80°C | 6-(Furan-3-yl)nicotinohydrazide | ~70% |
| Hydrazone | Aldehyde/Ketone, ethanol, reflux | Corresponding Hydrazone | Varies |
Formation of Fused Heterocyclic Systems (e.g., Oxadiazoles, Thiadiazoles)
The hydrazide and hydrazone derivatives of this compound are valuable precursors for the synthesis of five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These heterocycles are known to be important pharmacophores in medicinal chemistry.
1,3,4-Oxadiazoles: The oxidative cyclization of N-acylhydrazones is a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. Various reagents can be employed for this transformation, including dehydrating agents like phosphorus oxychloride or thionyl chloride, and oxidizing agents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin (B127087) nih.govjchemrev.comresearchgate.net. For example, reacting 6-(furan-3-yl)nicotinohydrazide with an appropriate aldehyde to form the hydrazone, followed by oxidative cyclization, would yield the corresponding 2-(aryl/alkyl)-5-(6-(furan-3-yl)pyridin-3-yl)-1,3,4-oxadiazole. Another route involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification, to yield the 5-(6-(furan-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2-thiol derivative sbq.org.br.
1,3,4-Thiadiazoles: Similarly, the acid-catalyzed cyclization of thiosemicarbazides, which can be prepared from the corresponding acid hydrazide, is a standard method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Alternatively, reacting the acid hydrazide with a dithiocarbazate derivative can also lead to the formation of the 1,3,4-thiadiazole (B1197879) ring sbq.org.brnih.gov. For instance, the reaction of 6-(furan-3-yl)nicotinohydrazide with an isothiocyanate would produce a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic conditions to give the corresponding 2-amino-5-(6-(furan-3-yl)pyridin-3-yl)-1,3,4-thiadiazole.
| Heterocyclic System | Precursor | Key Reagents for Cyclization |
| 1,3,4-Oxadiazole | Acylhydrazone | I₂, K₂CO₃ jchemrev.com |
| 1,3,4-Oxadiazole-2-thiol | Hydrazide | CS₂, KOH, then acid sbq.org.br |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄ jocpr.com |
Modifications and Substitutions on the Pyridine (B92270) Ring
The pyridine ring of this compound offers several positions for the introduction of new functional groups, which can significantly influence the molecule's electronic properties and biological activity.
Introduction of Halogen, Alkyl, and Alkoxy Groups
Halogenation: Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Halogenation often requires harsh conditions organic-chemistry.orgresearchgate.net. However, regioselective halogenation of pyridine derivatives can be achieved. For 6-substituted nicotinic acids, electrophilic attack is expected to occur at the C5 position. Palladium-catalyzed methods have also been developed for the regioselective halogenation of arenes under milder conditions organic-chemistry.org.
Alkylation and Alkoxylation: The introduction of alkyl and alkoxy groups onto the pyridine ring can be achieved through various methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, of a pre-halogenated this compound derivative with an appropriate organoboron or organozinc reagent can introduce alkyl or aryl groups. The synthesis of alkoxy derivatives can be accomplished via nucleophilic aromatic substitution on a suitably activated (e.g., halogenated) pyridine ring with an alkoxide.
Exploration of Pyridine Nitrogen Reactivity in Analog Synthesis
The nitrogen atom of the pyridine ring is a site of nucleophilicity and can be targeted for the synthesis of N-oxides and quaternary ammonium (B1175870) salts.
N-Oxide Formation: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid lookchem.comacs.org. The resulting N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. Nicotinic acid N-oxide itself is a known compound and serves as a precursor in the synthesis of various pharmaceuticals lookchem.comsigmaaldrich.com.
Quaternization: The pyridine nitrogen can be readily alkylated with alkyl halides to form quaternary ammonium salts nih.gov. This modification introduces a permanent positive charge, which can significantly impact the molecule's solubility and biological interactions.
| Pyridine Ring Modification | Reagents/Conditions | Expected Product |
| Halogenation (C5) | N-Halosuccinimide, Pd catalyst | 5-Halo-6-(furan-3-yl)nicotinic acid |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-6-(furan-3-yl)pyridinium-3-carboxylate |
Structural Diversification through Furan (B31954) Moiety Manipulation
The furan ring provides another avenue for structural diversification, allowing for the introduction of substituents that can probe interactions with biological targets.
Substitution Patterns on the Furan Ring
The furan ring is more reactive towards electrophilic aromatic substitution than benzene. For a 3-substituted furan, such as the one in the parent scaffold, electrophilic attack is generally directed to the C2 or C5 positions, which are the most electron-rich pearson.comstackexchange.com. The regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.
Common electrophilic substitution reactions that can be applied to the furan ring include nitration (using mild nitrating agents like acetyl nitrate), sulfonation (with pyridine-SO₃ complex), and halogenation (e.g., with bromine in dioxane at low temperatures) researchgate.net. Friedel-Crafts acylation can also be performed, typically using a Lewis acid catalyst. These reactions would lead to the introduction of nitro, sulfo, halo, and acyl groups at the 2- or 5-position of the furan ring, further expanding the library of this compound analogs.
| Furan Ring Substitution | Reagents/Conditions | Expected Position of Substitution |
| Bromination | Br₂ in Dioxane | C2 or C5 |
| Nitration | Acetyl nitrate | C2 or C5 |
| Sulfonation | Pyridine-SO₃ complex | C2 or C5 |
Bioisosteric Replacements of the Furan Moiety
Bioisosterism, the substitution of a functional group with another that retains similar physicochemical properties, is a well-established strategy in drug design to enhance potency, selectivity, and metabolic stability. nih.gov The furan ring in this compound is a prime candidate for such modification. While furan itself can be a crucial pharmacophoric element, its potential for metabolic instability, such as oxidation, often necessitates its replacement.
Furthermore, six-membered aromatic rings such as phenyl or pyridyl groups can also be considered as bioisosteres for the furan moiety, although they introduce more significant changes in size and shape. The selection of an appropriate bioisostere is a critical step in lead optimization and is often guided by computational modeling and experimental screening.
A summary of potential bioisosteric replacements for the furan moiety is presented in the table below.
| Original Moiety | Potential Bioisosteric Replacements | Key Properties Modified |
| Furan | Thiophene (B33073), Pyrrole, Oxazole, Thiazole | Electronic distribution, metabolic stability, H-bonding |
| Furan | Phenyl, Pyridyl | Size, shape, lipophilicity, potential for new interactions |
Development of Libraries of this compound Analogs for Chemical Space Exploration
The systematic development of compound libraries based on the this compound scaffold is a powerful approach to comprehensively explore the surrounding chemical space and identify analogs with improved biological activity. This process typically involves the parallel synthesis of a large number of related compounds, allowing for the efficient investigation of structure-activity relationships.
Library design can be focused on modifying several key positions of the scaffold:
The Nicotinic Acid Core: The carboxylic acid group can be converted to a variety of other functional groups, such as esters, amides, or tetrazoles, which are known bioisosteres of carboxylic acids. researchgate.net These modifications can influence the acidity, polarity, and binding interactions of the molecule.
The Furan Ring Substituents: If the furan ring itself is retained, its unoccupied positions can be substituted with a diverse range of chemical groups (e.g., halogens, alkyls, alkoxys) to probe for additional binding pockets and enhance potency.
The Linkage between the Rings: While the direct linkage between the furan and pyridine rings is a core feature, exploring different connectivity points (e.g., 6-(furan-2-yl)nicotinic acid) or introducing flexible linkers can provide valuable SAR data.
The synthesis of these libraries can be achieved through various modern organic chemistry techniques, including high-throughput parallel synthesis and diversity-oriented synthesis. The resulting compounds are then screened in biological assays to identify promising candidates for further development. This iterative process of library design, synthesis, and screening is fundamental to modern drug discovery and allows for a systematic and efficient exploration of the chemical space around a lead scaffold like this compound.
An example of a library design strategy is outlined in the table below.
| Scaffold Position | Rationale for Modification | Example Modifications |
| Carboxylic Acid (C3) | Modulate acidity, polarity, and binding interactions. | Esters, amides, tetrazoles, sulfonamides |
| Furan Ring | Explore additional binding pockets and improve potency. | Halogenation, alkylation, methoxylation |
| Pyridine Ring (C2, C4, C5) | Fine-tune electronic properties and solubility. | Introduction of small alkyl or electron-withdrawing groups |
By systematically applying these derivatization strategies, medicinal chemists can thoroughly investigate the therapeutic potential of the this compound scaffold.
Advanced Spectroscopic Techniques for Structural Elucidation of 6 Furan 3 Yl Nicotinic Acid and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR spectroscopy of 6-(Furan-3-yl)nicotinic acid is expected to reveal a distinct set of signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group in the pyridine ring will cause its protons to resonate at a lower field (higher ppm) compared to the furan protons.
The protons of the nicotinic acid moiety (H-2, H-4, and H-5) would exhibit characteristic coupling patterns. For instance, H-2 would likely appear as a doublet, coupling with H-4 (a small meta-coupling, ⁴J), while H-4 would be a doublet of doublets, coupling to both H-2 (meta-coupling) and H-5 (ortho-coupling, ³J). H-5 would also be a doublet, coupling with H-4.
The furan ring protons (H-2', H-4', and H-5') also have predictable chemical shifts and couplings. The proton at the 2'-position of the furan ring is anticipated to be the most downfield of the furan protons due to its proximity to the oxygen atom and the pyridine ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~9.10 | d | ⁴J ≈ 2.0 |
| H-4 | ~8.30 | dd | ³J ≈ 8.0, ⁴J ≈ 2.0 |
| H-5 | ~7.50 | d | ³J ≈ 8.0 |
| H-2' | ~8.00 | s | - |
| H-4' | ~6.80 | t | ³J ≈ 1.8 |
| H-5' | ~7.60 | t | ³J ≈ 1.8 |
| COOH | ~13.0 | br s | - |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed, resulting in a spectrum of singlet peaks for each unique carbon atom. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.
For this compound, the carbon of the carboxylic acid group (C=O) is expected to have the most downfield chemical shift. The carbons of the pyridine ring will be influenced by the nitrogen atom, with C-2 and C-6 generally appearing at a lower field. Similarly, the furan carbons will have characteristic chemical shifts, with C-2' and C-5' being the most downfield due to their proximity to the oxygen atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~152.0 |
| C-3 | ~128.0 |
| C-4 | ~138.0 |
| C-5 | ~123.0 |
| C-6 | ~158.0 |
| C-2' | ~144.0 |
| C-3' | ~125.0 |
| C-4' | ~110.0 |
| C-5' | ~145.0 |
| COOH | ~167.0 |
Two-dimensional NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between H-4 and H-5 on the pyridine ring, and between the protons on the furan ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC reveals correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular structure by connecting different spin systems. For example, an HMBC experiment would show a correlation between the furan proton H-2' and the pyridine carbon C-6, confirming the point of attachment between the two heterocyclic rings.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
In the IR spectrum of this compound, a broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine and furan rings would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the furan ring would likely appear in the 1000-1300 cm⁻¹ range. researchgate.netjocpr.comnist.gov
Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic acid) | Stretching | 2500-3300 | Broad, Strong (IR) |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium (IR), Strong (Raman) |
| C=O (Carboxylic acid) | Stretching | 1680-1710 | Strong (IR) |
| C=C, C=N (Aromatic rings) | Stretching | 1400-1600 | Medium to Strong (IR, Raman) |
| C-O (Furan) | Stretching | 1000-1300 | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This is a critical step in confirming the molecular formula.
| Ion | Formula | Calculated m/z | Major Fragment Ions | Predicted m/z of Fragment |
|---|---|---|---|---|
| [M+H]⁺ | C₁₀H₈NO₃⁺ | 190.0499 | [M+H - CO₂]⁺ | 146.0597 |
Computational and Theoretical Chemistry Studies of 6 Furan 3 Yl Nicotinic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These calculations can provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. nih.govscirp.org A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com
For 6-(Furan-3-yl)nicotinic acid, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) and pyridine (B92270) rings, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group and the pyridine ring. A hypothetical HOMO-LUMO analysis for this compound, based on typical values for similar aromatic carboxylic acids, is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Estimated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The EPS map is generated by calculating the electrostatic potential on the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the EPS map would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites attractive for electrophiles. Conversely, the hydrogen atom of the carboxylic acid and the regions around the carbon atoms of the rings would exhibit a positive potential, indicating them as potential sites for nucleophilic interaction.
Calculation of Spectroscopic Parameters (e.g., NMR Shielding Constants)
Quantum chemical calculations can accurately predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) shielding constants. rug.nl Theoretical calculations of NMR chemical shifts can aid in the structural elucidation of molecules and can be correlated with experimental data for validation. researchgate.netresearchgate.net By calculating the magnetic shielding of each nucleus in the molecule, one can predict the corresponding chemical shifts in the 1H and 13C NMR spectra.
For this compound, DFT calculations could provide theoretical NMR data that would be invaluable for its characterization. A table of predicted chemical shifts would be generated, which could then be compared with experimentally obtained spectra to confirm the structure.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide insights into the conformational flexibility and preferred shapes of a molecule in different environments. elifesciences.orgmdpi.com
An MD simulation of this compound would reveal the rotational freedom around the single bond connecting the furan and pyridine rings, as well as the conformational preferences of the carboxylic acid group. These simulations can identify the most stable, low-energy conformations of the molecule in a given solvent, which is crucial for understanding its interactions with other molecules. The results of such simulations are often visualized as a trajectory of molecular motion and can be analyzed to determine conformational populations and energy landscapes.
In Silico Modeling for Chemical Space Exploration and Scaffold Optimization
In silico modeling encompasses a range of computational techniques used to explore the vastness of chemical space and to optimize molecular scaffolds for desired properties. nih.gov These methods are fundamental in modern drug discovery and materials science. researchgate.net For a molecule like this compound, which contains two important heterocyclic scaffolds (furan and pyridine), in silico modeling can be used to design and evaluate new derivatives with potentially enhanced characteristics. mdpi.commdpi.com
By systematically modifying the substituents on the furan and pyridine rings in a computational environment, researchers can explore a vast chemical space of related compounds. Properties such as electronic characteristics, steric profiles, and potential interaction capabilities can be calculated for each derivative, allowing for the identification of promising candidates for synthesis and further investigation.
Ligand-Based and Structure-Based Design Methodologies for Derivatization (excluding specific biological outcomes)
Ligand-based and structure-based design are two key strategies in rational drug design that can be applied to the derivatization of this compound.
Ligand-based design methodologies are employed when the three-dimensional structure of the molecular target is unknown. These methods rely on the information derived from a set of molecules known to interact with the target. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to build a model that predicts the desired properties of new molecules based on their structural features.
Structure-based design , on the other hand, is utilized when the 3D structure of the target is available. nih.gov Using the known structure of a receptor's binding site, for example, new derivatives of this compound can be designed to fit optimally within the site, maximizing potential interactions. Molecular docking simulations are a common tool in structure-based design, allowing for the virtual screening of compound libraries and the rational design of novel derivatives with improved binding affinities.
Role As a Chemical Scaffold in Contemporary Medicinal Chemistry Research Design and Synthesis Focus
Rational Design of Novel Chemical Entities Incorporating the 6-(Furan-3-yl)nicotinic Acid Framework
Rational drug design relies on understanding the structure-activity relationships (SAR) to optimize the interaction of a molecule with its biological target. nih.govdrugdesign.org The this compound scaffold offers several features that can be exploited in a rational design approach. The pyridine (B92270) nitrogen and the carboxylic acid group of the nicotinic acid core are key pharmacophoric features, capable of forming hydrogen bonds, salt bridges, or metal coordinations with a receptor or enzyme active site. drugdesign.orgrsc.org
The furan (B31954) ring at the 6-position introduces specific characteristics. Compared to a simple phenyl group, the furan ring is a more compact, planar aromatic system with an oxygen heteroatom that can act as a hydrogen bond acceptor. researchgate.net This substitution can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a metabolically labile phenyl group with a furan ring can sometimes block sites of oxidation, thereby improving metabolic stability. dovepress.com The electronic properties of the furan ring can also modulate the acidity of the nicotinic acid proton and the basicity of the pyridine nitrogen, fine-tuning the molecule's ionization state at physiological pH.
The design process often involves creating a virtual library of analogues where the furan or pyridine rings are substituted with various functional groups to probe the chemical space around the scaffold. nih.gov By systematically altering substituents, medicinal chemists can map the binding pocket of the target protein and enhance potency and selectivity.
| Property | Phenyl | Furan-3-yl | Thiophen-2-yl | Chloro |
| Size/Steric Bulk | Larger | Smaller | Similar to Furan | Small |
| Electronic Nature | Electron-donating/-withdrawing (substituent-dependent) | Electron-rich | Electron-rich | Electron-withdrawing |
| H-Bonding Potential | None (unless substituted) | Acceptor (Oxygen) | Weak Acceptor (Sulfur) | Acceptor |
| Metabolic Liability | Potential for hydroxylation | Can be more stable | Can be more stable | Stable |
This interactive table compares the potential influence of different substituents at the 6-position of nicotinic acid, illustrating the rational choice of a furan-3-yl group to modulate physicochemical properties.
Scaffold Hopping and Bioisosteric Substitution Strategies in Drug Design
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.govnih.gov This approach is valuable for navigating around existing patents, improving ADME properties, or discovering new intellectual property. The this compound framework can be envisioned as a scaffold hop from a known 6-phenylnicotinic acid or a 6-(thiophen-2-yl)nicotinic acid active compound. The core idea is that the furan ring presents a different core structure while maintaining the necessary spatial arrangement of key interacting groups. researchgate.net
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a related and fundamental concept in drug design. nih.govdrughunter.com The this compound scaffold is amenable to several bioisosteric modifications:
Aryl Bioisosteres: The furan ring itself can be considered a bioisostere of a phenyl or thiophene (B33073) ring, offering a different balance of lipophilicity and electronic properties.
Carboxylic Acid Bioisosteres: The carboxylic acid moiety is often a source of poor membrane permeability or rapid metabolism. nih.gov It can be replaced by a variety of acidic functional groups, known as carboxylic acid isosteres, to address these liabilities while retaining the crucial acidic interaction with the target. acs.orgresearchgate.net Common replacements include tetrazoles, hydroxamic acids, and acyl sulfonamides. drughunter.comnih.gov
| Original Scaffold/Group | Potential Bioisostere/Scaffold Hop | Rationale for Replacement |
| 6-Phenylnicotinic acid | This compound | Improve metabolic stability, alter electronics, reduce size. researchgate.net |
| Carboxylic Acid | 1H-Tetrazole-5-yl | Similar acidity (pKa), increased lipophilicity, metabolically stable. nih.govnih.gov |
| Carboxylic Acid | N-Acyl Sulfonamide | Weaker acid, improved membrane permeability. |
| Furan Ring | Thiophene Ring | Similar size and shape, different electronic distribution and H-bonding capacity. |
This interactive table illustrates potential scaffold hopping and bioisosteric substitution strategies starting from the this compound framework.
Exploration of the this compound Moiety in Privileged Structures Synthesis
A "privileged structure" is a molecular framework that is capable of binding to multiple, unrelated biological targets. acs.org These scaffolds are highly valuable in drug discovery as they can serve as a starting point for developing ligands for a variety of receptors or enzymes. Both pyridine and furan rings are common components of biologically active agents and are frequently found in privileged structures. rsc.orgdovepress.comscispace.com
The fusion of these two heterocycles into a single 6-(furan-3-yl)pyridine core creates a novel scaffold with the potential to be privileged. nih.gov Its rigid structure, combined with the defined spatial orientation of hydrogen bond donors/acceptors and aromatic surfaces, provides a versatile template for molecular recognition. Libraries based on this scaffold could be screened against a wide range of target classes, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, to identify novel biological activities. The nicotinic acid portion, in particular, is a well-known pharmacophore for targets like nicotinic acid receptors involved in lipid metabolism. scispace.com
Synthetic Routes to Diverse Chemical Libraries for High-Throughput Screening Initiatives
The generation of large, diverse chemical libraries is essential for high-throughput screening (HTS) campaigns aimed at identifying new lead compounds. The synthesis of a library based on the this compound scaffold requires a robust and versatile synthetic route that allows for the easy introduction of diversity.
The key bond formation in the synthesis of the scaffold is the carbon-carbon bond between the pyridine and furan rings. Palladium-catalyzed cross-coupling reactions are the most efficient and widely used methods for this transformation. acs.orgnih.gov A common strategy involves the coupling of a halogenated nicotinic acid derivative with a furan-containing organometallic reagent.
A general synthetic approach would be:
Starting Materials: A commercially available or readily synthesized 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) and a furan-3-ylboronic acid or a related organostannane or organozinc reagent.
Coupling Reaction: A Suzuki-Miyaura or Stille coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a suitable base (e.g., Na₂CO₃, Cs₂CO₃). bohrium.comresearchgate.net
Diversification: Diversity can be introduced by using a variety of substituted 6-halonicotinates and substituted furan-3-ylboronic acids. Further diversification can be achieved by modifying the resulting ester to amides, alcohols, or other functional groups.
Hydrolysis: The final step would be the hydrolysis of the ester to yield the target this compound derivatives.
This synthetic strategy is highly amenable to parallel synthesis techniques, allowing for the rapid production of a large library of analogues for HTS.
| Reaction Type | Halide Component | Organometallic Component | Typical Catalyst | Typical Base |
| Suzuki-Miyaura | Methyl 6-chloronicotinate | Furan-3-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ |
| Stille | Methyl 6-bromonicotinate | Tributyl(furan-3-yl)stannane | PdCl₂(PPh₃)₂ | (No base required) |
| Negishi | Methyl 6-iodonicotinate | Furan-3-ylzinc chloride | Pd(dppf)Cl₂ | (No base required) |
This interactive table summarizes common palladium-catalyzed cross-coupling reactions that can be employed for the synthesis of the this compound scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-(Furan-3-yl)nicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of substituted nicotinic acid derivatives like this compound can be achieved via organolithium-mediated coupling. For example, organolithium reagents (e.g., furyl lithium) can react with pyridyl-oxazoline intermediates derived from nicotinic acid, followed by oxidation and deprotection to yield the final product . Reaction efficiency depends on optimizing stoichiometry, temperature (e.g., −78°C for organolithium addition), and inert atmosphere conditions. Post-synthetic purification via recrystallization (melting point: 261–263°C) or column chromatography is critical for isolating high-purity compounds .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm regiochemistry of the furan substituent and assess proton environments.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., CHNO, exact mass: 189.16 g/mol) .
- THz Spectroscopy : To analyze low-frequency vibrational modes and intermolecular interactions, particularly useful for distinguishing tautomeric forms or crystal packing effects .
- HPLC with UV Detection : For purity assessment, using reverse-phase columns and mobile phases optimized for polar aromatic acids .
Q. What are the critical stability considerations for handling and storing this compound in laboratory settings?
- Methodological Answer :
- Storage : Store under inert gas (argon/nitrogen) at −20°C in airtight containers to prevent oxidation or moisture absorption.
- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions that may induce decomposition.
- Handling : Use PPE (gloves, lab coat) and fume hoods to minimize exposure. Furan-containing compounds may release toxic fumes upon decomposition; refer to furan derivative safety guidelines .
Advanced Research Questions
Q. How does the furan-3-yl substituent influence the electronic properties and reactivity of nicotinic acid derivatives?
- Methodological Answer : The electron-rich furan ring alters the electronic environment of the nicotinic acid core, potentially enhancing π-π stacking interactions in biological systems. Reactivity studies (e.g., oxidation by peroxomonosulfate) can be conducted under acidic conditions to compare kinetics with unsubstituted nicotinic acid. UV/IR spectroscopy and DFT calculations are recommended to track reaction pathways and identify intermediates (e.g., N→O oxidation products) .
Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : To simulate molecular vibrations and predict binding affinities with enzymes (e.g., NAD biosynthesis pathways).
- Molecular Dynamics (MD) Simulations : For studying solvation effects and conformational flexibility in aqueous or lipid environments.
- Docking Studies : Use software like AutoDock Vina to explore interactions with receptors (e.g., GPR109A, a nicotinic acid receptor) .
Q. What strategies can be employed to design prodrugs of this compound for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Amide prodrugs are promising due to their hydrolytic stability and passive diffusion. For example:
- Esterification : Convert the carboxylic acid group to methyl esters (e.g., methyl nicotinate analogs) for improved lipophilicity.
- Carrier-Mediated Prodrugs : Attach moieties targeting BBB transporters (e.g., amino acid conjugates).
- In Vivo Validation : Monitor hydrolysis kinetics using esterase assays and quantify brain uptake via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
